molecular formula C9H15N3O2 B15313902 2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-2-methyl-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B15313902
M. Wt: 197.23 g/mol
InChI Key: VQJNCQCXLHEZHP-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.

    Amino acid formation: The alkylated pyrazole is then reacted with a suitable amino acid precursor, such as a protected amino acid ester, under conditions that allow for the formation of the desired butanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole ring and amino acid moiety can interact with various biological molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid: Lacks the methyl group on the pyrazole ring.

    2-Amino-2-methyl-4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: Contains a chloro substituent instead of a methyl group on the pyrazole ring.

    2-Amino-2-methyl-4-(4-phenyl-1H-pyrazol-1-yl)butanoic acid: Contains a phenyl group instead of a methyl group on the pyrazole ring.

Uniqueness

The presence of the 4-methyl group on the pyrazole ring in 2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-2-methyl-4-(4-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-9(2,10)8(13)14/h5-6H,3-4,10H2,1-2H3,(H,13,14)

InChI Key

VQJNCQCXLHEZHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C)(C(=O)O)N

Origin of Product

United States

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